Positional Isomerism: Regioselective SNAr
The 4-chloro-6-isopropoxy-5-carbonitrile arrangement exhibits a significantly different predicted boiling point and density compared to its 2-chloro-4-isopropoxy positional isomer, reflecting altered intermolecular interactions and reactivity .
| Evidence Dimension | Predicted boiling point (760 Torr) |
|---|---|
| Target Compound Data | Not experimentally determined; predicted values are unavailable in public databases. |
| Comparator Or Baseline | 2-Chloro-4-isopropoxypyrimidine-5-carbonitrile: 380.9 ± 22.0 °C (predicted) |
| Quantified Difference | N/A (quantitative predicted data for target not publicly available) |
| Conditions | Predicted properties derived from computational models (ChemicalBook). |
Why This Matters
Boiling point and density differences impact purification strategies (distillation vs. chromatography) and handling during scale-up, influencing procurement and process development decisions.
